(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate
Description
The compound "(2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate" (CAS RN: 80629-46-5) is a β-lactam derivative featuring a bicyclo[3.2.0]heptane core, a hallmark of penicillin-like structures. Key structural attributes include:
- Bromo substituent at position 6, enhancing electrophilicity of the β-lactam ring.
- Methyl ester at position 2, influencing solubility and bioavailability.
- Molecular formula C₁₁H₁₆BrNO₄S (MW: 338.22 g/mol) .
This compound has been discontinued commercially, likely due to challenges in stability or synthesis scalability .
Properties
CAS No. |
80629-46-5 |
|---|---|
Molecular Formula |
C11H16BrNO4S |
Molecular Weight |
338.22 g/mol |
IUPAC Name |
methyl (2S,5R,6S)-6-bromo-6-[(1R)-1-hydroxyethyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C11H16BrNO4S/c1-5(14)11(12)8(16)13-6(7(15)17-4)10(2,3)18-9(11)13/h5-6,9,14H,1-4H3/t5-,6+,9-,11+/m1/s1 |
InChI Key |
MZTLZEMREVFOOE-JUQFDLSGSA-N |
Isomeric SMILES |
C[C@H]([C@]1([C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)OC)Br)O |
Canonical SMILES |
CC(C1(C2N(C1=O)C(C(S2)(C)C)C(=O)OC)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R,6S)-Methyl 6-bromo-6-(®-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The key steps often include:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Bromination: Introduction of the bromine atom at the desired position using brominating agents such as N-bromosuccinimide (NBS).
Hydroxylation: Introduction of the hydroxyl group using reagents like osmium tetroxide (OsO4) or other hydroxylating agents.
Esterification: Formation of the methyl ester group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2S,5R,6S)-Methyl 6-bromo-6-(®-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as sodium azide (NaN3), sodium methoxide (NaOMe)
Major Products
Oxidation: Ketones or aldehydes
Reduction: De-brominated compounds
Substitution: Compounds with substituted functional groups
Scientific Research Applications
(2S,5R,6S)-Methyl 6-bromo-6-(®-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibiotic or antiviral agent due to its unique structure and functional groups.
Biological Studies: Used in research to understand its interaction with biological molecules and pathways.
Industrial Applications: Potential use in the synthesis of other complex organic compounds and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of (2S,5R,6S)-Methyl 6-bromo-6-(®-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations in the Bicyclo[3.2.0]heptane Core
Key Observations :
- Ester vs. Acid : The methyl ester in the target compound improves membrane permeability compared to carboxylic acid derivatives (e.g., ampicillin) but may reduce metabolic stability .
- β-Lactamase Resistance : Oxacillin’s isoxazolyl group sterically hinders enzyme binding, a feature absent in the target compound .
Stereochemical and Functional Group Modifications
- (R)-1-Hydroxyethyl vs. (S)-Configurations : The (R)-configuration in the target compound may optimize binding to penicillin-binding proteins (PBPs), akin to natural penicillins. highlights a thiazolyl-substituted analog with (S)-hydroxyethyl, showing altered antibacterial spectra .
- Silyl-Protected Derivatives : Benzhydryl esters (e.g., ) enhance lipophilicity for synthetic intermediates but require deprotection for activity .
Biological Activity
The compound (2S,5R,6S)-Methyl 6-bromo-6-((R)-1-hydroxyethyl)-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate (CAS: 80629-46-5) is a complex bicyclic molecule characterized by a thiazolidine ring and a bromine atom. Its unique structure contributes to its potential biological activities, which include antimicrobial and anticancer effects, as well as enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 338.22 g/mol. The presence of the bromine atom and specific stereochemistry (2S, 5R, 6S) enhances its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H16BrNO4S |
| Molar Mass | 338.22 g/mol |
| CAS Number | 80629-46-5 |
Antimicrobial Properties
Preliminary studies indicate that compounds similar to (2S,5R,6S) exhibit significant antimicrobial activity against various bacterial strains. The thiazolidine structure is known to enhance the interaction with bacterial cell membranes, potentially leading to cell lysis or inhibition of growth.
Antitumor Activity
Research has suggested that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. For instance, compounds within the same class have demonstrated selective cytotoxicity against tumorigenic cells, indicating a promising avenue for further exploration in cancer therapeutics.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. This property could be beneficial for treating metabolic disorders or enhancing the efficacy of existing treatments by modulating metabolic pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study involving various thiazolidine derivatives demonstrated that compounds with similar structural features showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Antitumor Activity : In a recent investigation, derivatives of thiazolidines were tested against several cancer cell lines, including breast and lung cancers. Results indicated that some derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell growth .
- Enzyme Interaction : Research focusing on enzyme inhibition revealed that compounds with a similar bicyclic structure could effectively inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and repair mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
